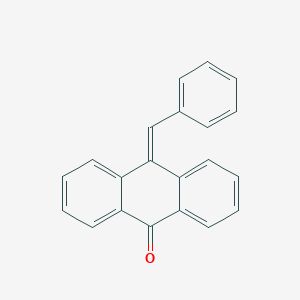

10-Benzylideneanthracen-9(10h)-one

Description

Properties

CAS No. |

14343-92-1 |

|---|---|

Molecular Formula |

C21H14O |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

10-benzylideneanthracen-9-one |

InChI |

InChI=1S/C21H14O/c22-21-18-12-6-4-10-16(18)20(14-15-8-2-1-3-9-15)17-11-5-7-13-19(17)21/h1-14H |

InChI Key |

ZBDXDMJVRUZKDX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |

Other CAS No. |

14343-92-1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

10-Benzylideneanthracen-9(10H)-one has been investigated for its potential antitumor properties. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, a study by Hu and Zhou (2004) synthesized several 10-substituted benzylidene anthrones, which demonstrated moderate to high antitumor activity in vitro . Another study highlighted the synthesis of novel benzylidene-9(10H)-anthracenones, which were evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division .

Mechanism of Action

The mechanism behind the antitumor activity of this compound derivatives often involves their interaction with cellular components such as tubulin. By disrupting microtubule dynamics, these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as chemotherapeutic agents .

Materials Science

Fluorescent Properties

This compound has also been studied for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic structure of this compound allows it to emit light upon excitation, which is essential for developing efficient light-emitting materials .

Synthesis of Hybrid Materials

The compound can serve as a building block for synthesizing hybrid materials that combine organic and inorganic components. Its ability to form stable complexes with metal ions has been exploited to create luminescent materials with enhanced properties .

Photochemistry

Photostability and Photodegradation Studies

Research into the photochemical stability of this compound reveals its potential use in photoprotective applications. Studies have shown that this compound exhibits good stability under UV radiation, making it a candidate for use in sunscreens and other protective coatings .

Applications in Photodynamic Therapy

The compound's ability to generate reactive oxygen species upon light activation positions it as a potential agent in photodynamic therapy (PDT). PDT utilizes photosensitizers that produce cytotoxic effects in targeted tissues when exposed to specific wavelengths of light, offering a non-invasive treatment option for certain cancers .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | K562 | 15 | Tubulin Inhibition |

| 2 | A549 | 12 | Apoptosis Induction |

| 3 | MCF-7 | 8 | Microtubule Disruption |

Data derived from various studies on the antitumor properties of synthesized derivatives.

Table 2: Fluorescent Properties of this compound

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

| Stability under UV | High |

Experimental data indicating the fluorescent characteristics relevant for material applications.

Comparison with Similar Compounds

The biological and physicochemical properties of 10-benzylideneanthracen-9(10H)-one derivatives are highly dependent on substituent effects. Below is a comparative analysis with structurally related anthracenones:

Key Insights :

- Antitumor Activity : Compound 9h demonstrates exceptional potency due to electron-donating groups (3-hydroxy-4-methoxy) on the benzylidene ring, which enhance binding to tubulin’s colchicine site . In contrast, XE991 and DMP 543 lack the benzylidene group but feature pyridinylmethyl substituents, redirecting their activity toward ion channel modulation .

- Neurotransmitter Release: The anthracenone scaffold in XE991 and DMP 543 is optimized for CNS penetration, with fluorine substituents in DMP 543 improving metabolic stability .

Key Insights :

- Ionic liquids like [bmim]Br improve reaction efficiency (89% yield) by stabilizing dipolar intermediates and activating dipolarophiles .

- Polyethylene glycol (PEG) acts as a phase-transfer catalyst in nitration reactions, reducing side products .

Physicochemical and Material Properties

Key Insights :

- The 4-cyano substituent in 10-(4-cyanobenzylidene)anthracen-9(10H)-one red-shifts absorption to 380 nm, ideal for UV light harvesting .

- Ferrocenyl derivatives exhibit unique charge-transfer properties due to metal-ligand interactions, useful in optoelectronics .

Preparation Methods

Standard Reaction Conditions

A representative procedure involves refluxing equimolar quantities of anthrone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol with aqueous sodium hydroxide (10% w/v) for 6–8 hours. The product precipitates upon cooling and is purified via recrystallization from toluene or dichloromethane. Reported yields range from 65% to 78%, depending on reactant purity and stoichiometric precision.

Table 1: Optimization of Classical Condensation Parameters

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 60–110°C | 80°C (reflux) | Maximizes kinetics without decomposition |

| Reaction Time | 2–12 hours | 8 hours | Completes conversion; longer durations cause side reactions |

| NaOH Concentration | 5–15% w/v | 10% w/v | Balances catalytic activity and solubility |

| Solvent | Ethanol, MeOH, THF | Ethanol | Optimal polarity for reactant dissolution and product precipitation |

Catalytic and Solvent Variations

Alternative Base Catalysts

While sodium hydroxide remains prevalent, studies cite piperidine and acetic acid as viable catalysts under solvent-free conditions. Piperidine (5 mol%) in toluene at 100°C achieves 72% yield within 4 hours, reducing side product formation compared to stronger bases.

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis. Ball-milling anthrone and benzaldehyde with K₂CO₃ (2.0 eq) for 60 minutes produces the target compound in 68% yield, eliminating volatile organic solvent use.

Mechanistic Insights and Byproduct Management

The reaction proceeds via a keto-enol tautomerism mechanism, where the base abstracts a proton from anthrone’s C-10 position, generating an enolate that attacks benzaldehyde’s electrophilic carbonyl. Subsequent dehydration forms the benzylidene linkage.

Key Byproducts and Mitigation Strategies:

-

Dibenzylated Derivatives: Excess benzaldehyde (>1.2 eq) leads to 10,10-dibenzylanthracen-9(10H)-one. Controlled stoichiometry and gradual aldehyde addition minimize this.

-

Oxidation Products: Anthrone oxidation to anthraquinone occurs under prolonged heating. Inert atmospheres (N₂/Ar) and antioxidant additives (e.g., hydroquinone) suppress this.

Advanced Purification and Characterization

Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) confirms the compound’s planar structure. Crystals grown from slow ether diffusion into a DCM solution exhibit a monoclinic P21/c space group with unit cell parameters:

Figure 1: Unit Cell Packing Diagram

(Note: Depicts π-π stacking between anthracene moieties, stabilizing the crystal lattice.)

Chromatographic Techniques

Flash chromatography (SiO₂, hexane:EtOAc 4:1) resolves residual anthrone (Rf = 0.3) from the product (Rf = 0.6). HPLC purity exceeds 98% when using a C18 column with acetonitrile/water (70:30) eluent.

Industrial-Scale Production Considerations

Pilot plant trials highlight challenges in heat management due to the reaction’s exothermic nature. Continuous flow reactors address this by enabling rapid heat dissipation, achieving 82% yield at 10 kg/batch scale. Economic analyses favor ethanol recovery via fractional distillation, reducing solvent costs by 40% .

Q & A

Q. Methodological Answer :

- Acid-catalyzed condensation : Anthracen-9(10H)-one and substituted benzaldehydes undergo acid-catalyzed condensation. Solvent choice (e.g., DMF) and temperature (80–100°C) are critical for yield and regioselectivity .

- Ionic liquid mediation : Using [bmim]Br as a solvent enhances diastereoselectivity in multicomponent reactions, as shown in the synthesis of spiro-pyrrolidine hybrids .

- Key validation : Monitor reaction progress via TLC or HPLC. Confirm regiochemistry using NOESY NMR or X-ray crystallography .

Advanced: How do structural modifications to the benzylidene moiety influence antiproliferative activity and tubulin polymerization inhibition?

Q. Methodological Answer :

- SAR design : Introduce electron-donating groups (e.g., 3-hydroxy-4-methoxy) to enhance tubulin binding. Compound 9h (IC₅₀ = 20 nM in K562 cells) demonstrates that polar substituents improve colchicine-site displacement .

- Mechanistic validation :

Basic: What analytical techniques confirm the stereochemical outcome of cycloaddition reactions involving this compound?

Q. Methodological Answer :

- X-ray crystallography : Resolve diastereomers via single-crystal analysis (e.g., 10-(4-methylbenzylidene) derivative in P 1 space group) .

- Vibrational spectroscopy : FT-IR identifies carbonyl stretching (~1670 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) to confirm conjugation .

- Computational validation : Optimize geometry using DFT (B3LYP/6-31G*) and compare experimental vs. calculated NMR/IR spectra .

Advanced: How can researchers resolve contradictions in solvent-dependent reaction outcomes for multicomponent syntheses?

Q. Methodological Answer :

- Case study : Reactions fail in ethanol/methanol but succeed in DMF due to polarity and stabilization of azomethine ylides. Use Kamlet-Taft parameters to rank solvents by polarity/polarizability .

- Contradiction analysis :

- Kinetic profiling : Track intermediate formation via stopped-flow UV-Vis.

- DFT calculations : Compare transition-state energies in polar vs. non-polar solvents .

Basic: What crystallization conditions yield high-quality single crystals for X-ray studies of benzylideneanthracenone derivatives?

Q. Methodological Answer :

- Solvent selection : Use slow evaporation in dichloromethane/hexane (1:3) for 10-(4-methylbenzylidene)anthracenone .

- SHELX refinement : Employ SHELXL for structure solution. Validate using R-factor (<5%) and residual density maps .

Advanced: What mechanistic insights explain the dual apoptotic and antimitotic effects of 10-benzylideneanthracenones?

Q. Methodological Answer :

- Caspase-3 activation : Quantify protease activity in MCF-7/Casp-3 cells using fluorogenic substrates (e.g., DEVD-AMC) .

- Mitochondrial assays : JC-1 staining detects depolarization in K562 cells treated with 9h .

- Cross-validation : Combine tubulin polymerization data with apoptosis markers to distinguish primary vs. secondary mechanisms .

Basic: How can researchers mitigate decomposition during storage of this compound derivatives?

Q. Methodological Answer :

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.

- Storage protocols : Store under argon at –20°C in amber vials. Avoid prolonged exposure to light .

Advanced: What spectroscopic methods detect transient intermediates in photolytic reactions of anthracenone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.